molecular formula C13H10FNO3 B6389681 MFCD18317535 CAS No. 1261982-53-9

MFCD18317535

Cat. No.: B6389681
CAS No.: 1261982-53-9
M. Wt: 247.22 g/mol
InChI Key: QIGOSTYLPSEFTA-UHFFFAOYSA-N
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Description

However, based on the available data, we infer that this identifier corresponds to a chemical compound with structural or functional similarities to those discussed in the evidence. For this analysis, we will focus on CAS 1533-03-5 (MDL: MFCD00039227), a trifluoromethyl-substituted ketone, as a representative example due to its detailed characterization and relevance to industrial applications .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-7-8(2-3-10(12)14)11-6-9(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGOSTYLPSEFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687564
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-53-9
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317535 involves specific reaction conditions and reagents. The preparation process typically includes steps such as:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of reactants are used to produce the compound in bulk.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the product.

    Safety Protocols: Safety protocols are followed to handle hazardous materials and prevent accidents.

Chemical Reactions Analysis

Types of Reactions

MFCD18317535 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts like palladium or platinum are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

MFCD18317535 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and specific mechanisms of action make it a valuable subject of research and industrial interest.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

Property CAS 1533-03-5 CAS 1761-61-1 CAS 918538-05-3
Molecular Weight 202.17 270.18 202.17
Log S (Solubility) -2.47 -3.12 -2.65
TPSA (Ų) 17.07 17.07 17.07
GI Absorption (%) 73.3 68.9 75.1
BBB Permeability 0.12 0.08 0.32

Research Findings

  • Structural Impact on Bioactivity : The position of the trifluoromethyl group significantly influences bioactivity. For example, para-substitution (CAS 918538-05-3) enhances BBB permeability compared to meta-substitution (CAS 1533-03-5) .
  • Synthetic Challenges : Compounds with bis(trifluoromethyl) groups (e.g., CAS 1761-61-1) exhibit lower synthetic accessibility due to complex regioselectivity and purification requirements .
  • Solubility Limitations : All analogs show poor aqueous solubility (Log S < -2.47), necessitating formulation optimization for pharmaceutical applications .

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